![molecular formula C12H15N3O B11806301 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine
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Overview
Description
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperidine in the presence of a dehydrating agent to form the benzoxazole ring, followed by further functionalization to introduce the piperidine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Example Reaction:
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Bromination | HBr, AcOH, 80°C, 12 h | 72% | |
Amination | NH3, Pd2(dba)3, Xantphos, 100°C | 68% |
Functionalization of the 5-Amino Group
The primary amine at position 5 undergoes nucleophilic reactions:
Acylation
-
Reacts with acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) in dry benzene or DCM to form amides .
Example :
This compound+ClCH2COCl→N-(2-(Piperidin-1-yl)benzo[d]oxazol-5-yl)chloroacetamide .
Formation of Ureas/Thioureas
-
Reacts with isocyanates or isothiocyanates in polar aprotic solvents (e.g., DMF) to yield urea derivatives .
Electrophilic Aromatic Substitution (EAS)
The benzoxazole ring directs electrophiles to the para position relative to the oxazole nitrogen:
Nitration
Sulfonation
Modification of the Piperidine Substituent
The piperidine group undergoes alkylation or acylation:
N-Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form quaternary ammonium salts .
Acylation
Cross-Coupling Reactions
The 5-amino group facilitates palladium-mediated couplings:
Suzuki–Miyaura Coupling
Reductive Amination
The primary amine participates in reductive amination with aldehydes/ketones:
Cyclization Reactions
The amine group can initiate ring-forming reactions:
Formation of Triazoles
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways by interacting with specific proteins involved in the inflammatory response, potentially leading to therapeutic effects in conditions characterized by chronic inflammation.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. It is thought to exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Further research is necessary to elucidate its full potential in cancer therapy.
Biological Interactions
The compound's ability to interact with various biomolecules is critical for understanding its pharmacological profile. It may form hydrogen bonds with specific amino acids in proteins, influencing their activity. These interactions are essential for optimizing its use in drug development and enhancing therapeutic efficacy.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations significantly lower than those of standard antibiotics.
- Anti-inflammatory Activity : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokine levels in human macrophages, suggesting potential use in treating inflammatory diseases.
- Anticancer Research : Preliminary findings from cell line studies indicated that the compound inhibited cancer cell growth through apoptosis induction, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. By binding to these targets, the compound can modulate signaling pathways and biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine: This compound shares a similar benzoxazole core but has different substituents, leading to distinct biological activities.
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Another benzoxazole derivative with an amino group, used in the synthesis of poly(benzoxazole imide)s.
Uniqueness
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is unique due to its specific combination of the benzoxazole and piperidine moieties, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
2-(Piperidin-1-yl)benzo[d]oxazol-5-amine is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This compound combines a piperidine ring with a benzoxazole moiety, contributing to its unique pharmacological profile. The molecular formula is C12H14N2O. Research has indicated that this compound exhibits significant potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug.
The biological activity of this compound is attributed to its interaction with various biological targets. These interactions can lead to alterations in protein function, resulting in therapeutic effects such as:
- Inhibition of bacterial growth : The compound may disrupt bacterial cell functions.
- Modulation of inflammatory responses : It can influence pathways related to oxidative stress and inflammation.
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of 2-aminophenol with piperidinone using dehydrating agents like phosphorus oxychloride or polyphosphoric acid. In industrial settings, continuous flow processes are employed to enhance yield and efficiency.
Biological Activity Overview
Recent studies have explored the biological activities of this compound across various domains:
Antimicrobial Activity
The compound has shown promising results against several bacterial strains. For instance, it has been reported to have significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Research indicates that the compound may act as a potent inhibitor of inflammatory markers, particularly through its interactions with proteins involved in the inflammatory response. It has been shown to inhibit IL-1β secretion in human monocyte-derived macrophages, demonstrating its potential in treating inflammatory diseases .
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. For example, it showed cytotoxic activity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Fluoro-3-(4-piperidinyl)benzisoxazole | Contains a fluorine atom | Used in medicinal chemistry |
2-(4-Piperidinyl)-1,3-benzoxazole | Another benzoxazole derivative | Similar pharmacological properties |
2-Aminobenzoxazole | Basic benzoxazole structure | Potent inhibitor for specific receptors |
The distinct combination of benzoxazole and piperidine rings in this compound imparts unique biological activities and potential therapeutic applications not found in other similar compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth within eight hours, showcasing its rapid action against pathogens .
- Inflammation Modulation : In vitro assays showed that the compound significantly reduced IL-1β secretion from macrophages, suggesting its role as an anti-inflammatory agent .
- Cancer Cell Line Studies : Flow cytometry analysis revealed that treatment with this compound induced apoptosis in MCF-7 cells through increased p53 expression and caspase activation .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H15N3O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2 |
InChI Key |
HUBLYOMFVGUXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
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